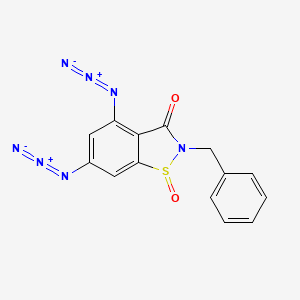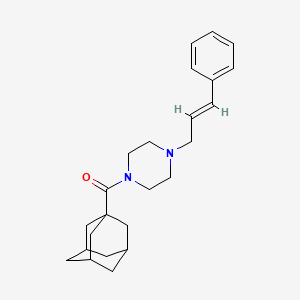![molecular formula C10H15N7 B5361043 [4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5361043.png)
[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are involved in signaling pathways that regulate hematopoiesis, immune function, and inflammation. CYT387 has been studied for its potential therapeutic applications in a variety of diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and inflammatory bowel disease.
Wirkmechanismus
[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide is a selective inhibitor of JAK1 and JAK2, two enzymes that play a critical role in signaling pathways involved in hematopoiesis, immune function, and inflammation. By inhibiting JAK1 and JAK2, this compound reduces the production of cytokines and growth factors that promote the growth and survival of abnormal cells in diseases such as MPNs.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models of MPNs, this compound has been shown to reduce the production of abnormal blood cells, improve spleen size, and increase survival. In preclinical models of rheumatoid arthritis and inflammatory bowel disease, this compound has been shown to reduce inflammation and improve disease outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide is its selectivity for JAK1 and JAK2, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for research on [4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in disease progression. Another area of interest is the development of more potent and selective JAK inhibitors that may have improved efficacy and safety profiles. Finally, further research is needed to fully understand the long-term safety and efficacy of this compound in clinical settings.
Synthesemethoden
The synthesis of [4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide involves several steps, starting with the reaction of 2-amino-4-cyclopropylamino-6-ethylamino-1,3,5-triazine with cyanogen bromide to form the corresponding cyanamide intermediate. This intermediate is then reacted with methyl iodide to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide has been extensively studied for its potential therapeutic applications in myeloproliferative neoplasms (MPNs), a group of disorders characterized by the overproduction of blood cells. MPNs are caused by mutations in JAK2, a key regulator of hematopoiesis. This compound has been shown to inhibit JAK2 and reduce the production of abnormal blood cells in preclinical models of MPNs.
In addition to MPNs, this compound has also been studied for its potential therapeutic applications in rheumatoid arthritis and inflammatory bowel disease. In preclinical models of these diseases, this compound has been shown to reduce inflammation and improve disease outcomes.
Eigenschaften
IUPAC Name |
[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-methylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7/c1-3-12-8-14-9(13-7-4-5-7)16-10(15-8)17(2)6-11/h7H,3-5H2,1-2H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVQEWXGFTYZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N(C)C#N)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-fluorophenoxy)methyl]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5360961.png)
![N''-{4-[(4-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5360963.png)

![3-[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)acrylamide](/img/structure/B5360979.png)
![N-(4-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5360986.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5360994.png)
![4-(4-fluorobenzyl)-1-[(5-hydroxypyrazin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5360998.png)

amine hydrochloride](/img/structure/B5361008.png)
![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5361018.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5361035.png)
![N-cyclopentyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5361041.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361056.png)
![1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5361057.png)